Allyl propyl disulfide

Catalog No.
S566482
CAS No.
2179-59-1
M.F
C6H12S2
CH2=CHCH2SSCH2CH2CH3
C6H12S2
M. Wt
148.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl propyl disulfide

CAS Number

2179-59-1

Product Name

Allyl propyl disulfide

IUPAC Name

1-(prop-2-enyldisulfanyl)propane

Molecular Formula

C6H12S2
CH2=CHCH2SSCH2CH2CH3
C6H12S2

Molecular Weight

148.3 g/mol

InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3

InChI Key

FCSSPCOFDUKHPV-UHFFFAOYSA-N

SMILES

CCCSSCC=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in diethyl ether, carbon disulfide, and chloroform
In water, 53 mg/L at 25 °C (est)
Solubility in water: none
Practically insoluble to insoluble in water
Soluble (in ethanol)
Insoluble

Synonyms

allyl propyl disulfide

Canonical SMILES

CCCSSCC=C
  • Occupational Health and Safety

    Due to its presence in onion vapor, allyl propyl disulfide is a compound of interest for occupational health and safety research. Studies investigate its concentration in workplaces where onions are processed (). This research helps establish safe exposure limits to prevent eye and skin irritation reported by workers ().

  • Antimicrobial Properties

    There is limited scientific research exploring the potential antimicrobial properties of allyl propyl disulfide. Some studies suggest it may have activity against certain bacteria and fungi, but more investigation is needed to understand its effectiveness and mechanism of action.

Allyl propyl disulfide is an organosulfur compound with the molecular formula C6H12S2C_6H_{12}S_2 and a CAS number of 2179-59-1. It appears as a pale yellow liquid characterized by a strong, pungent odor reminiscent of onions and garlic. This compound is primarily known as a volatile component of onion oil, garlic, and chives, contributing significantly to their distinctive aromas. Its boiling point ranges between 66°C and 69°C at low pressure, and it has a melting point of approximately -15°C. Allyl propyl disulfide is insoluble in water, with a density of around 0.93 g/cm³ .

  • Antimicrobial Activity: APDS may disrupt bacterial membranes or inactivate essential enzymes, leading to cell death [].
  • Anti-inflammatory Activity: APDS might modulate the activity of inflammatory signaling pathways [].
  • Anticancer Activity: Studies suggest APDS may induce cell death in cancer cells through various mechanisms.

Allyl propyl disulfide exhibits reactivity with strong oxidizing agents, which can lead to vigorous reactions that generate heat and may produce hydrogen gas. It is also incompatible with acids, diazo compounds, halocarbons, and other strong reducing agents. When burned, it decomposes to release sulfur oxides and irritating fumes . The compound can undergo various chemical transformations typical of sulfur-containing compounds, including oxidation and reduction reactions.

Research indicates that allyl propyl disulfide possesses biological activity that may contribute to its flavor profile in food products. It is known to cause irritation upon contact with eyes and skin, as well as respiratory discomfort when inhaled. Interestingly, this compound can modulate certain biological pathways; for instance, it has been observed to exhibit antimicrobial properties against various pathogens . Its presence in food products also suggests potential health benefits associated with the consumption of garlic and onion.

Allyl propyl disulfide can be synthesized through several methods:

  • From Onion Oil: It is extracted from natural sources such as onion oil via steam distillation.
  • Chemical Synthesis: The compound can be synthesized through the reaction of allyl chloride with sodium sulfide in the presence of a solvent.
  • Reactions with Thiols: Another method involves the reaction between allyl bromide and thiol compounds under controlled conditions .

These methods highlight both the natural occurrence of allyl propyl disulfide in food products and its potential for synthetic production.

Allyl propyl disulfide is widely utilized in various industries:

  • Food Industry: It serves as a synthetic flavoring agent and food additive, enhancing the flavor profile of soups, sauces, meat products, and spice blends.
  • Cosmetics: Due to its potent aroma, it is used in fragrance formulations.
  • Pharmaceuticals: Research into its biological activities suggests potential applications in health supplements or therapeutic agents targeting microbial infections .

Studies on allyl propyl disulfide have focused on its interactions with biological systems:

  • Toxicology: Exposure to this compound can lead to irritation of mucous membranes and skin; therefore, safety measures are recommended during handling.
  • Synergistic Effects: Research has indicated that allyl propyl disulfide may enhance the antimicrobial effects of other compounds when used in combination .

These interactions underscore the importance of understanding its safety profile in various applications.

Allyl propyl disulfide shares structural similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
Allyl methyl sulfideC4H10SC_4H_{10}SLess pungent; found in garlic; lower boiling point
Diallyl disulfideC6H10S2C_6H_{10}S_2Stronger garlic odor; higher boiling point
Propyl disulfideC6H14S2C_6H_{14}S_2Similar structure but lacks the allylic group
Allyl sulfideC3H6SC_3H_6SLess complex; primarily found in garlic

Allyl propyl disulfide's unique combination of an allylic group and two sulfur atoms distinguishes it from these similar compounds, contributing to its specific flavor profile and biological activities.

Physical Description

Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992)
PALE YELLOW LIQUID WITH PUNGENT ODOUR.
Colourless to yellowish liquid; Fruity, garlic odour
Pale-yellow liquid with a strong & irritating onion-like odor.
Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.]

Color/Form

Liquid
Pale-yellow liquid

XLogP3

2.4

Boiling Point

66-68 °C at 16 mm Hg
at 2.1kPa: 66-69 °C

Flash Point

133.3 °F (NTP, 1992)
56 °C
133.3°F

Vapor Density

Relative vapor density (air = 1): 5.1

Density

0.93 at 59 °F (NIOSH, 2016)
0.9289 g/cu cm at 15 °C
Relative density (water = 1): 0.9
0.999-1.005
0.93
(59°F): 0.93

LogP

log Kow = 3.70 (est)

Odor

Pungent, irritating odo

Melting Point

5 °F (NTP, 1992)
-15 °C
5°F

UNII

0167D73R1T

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mm Hg at 25 °C /est/
Vapor pressure, Pa at 20 °C: 50

Pictograms

Irritant

Irritant

Other CAS

2179-59-1

Wikipedia

Allyl propyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Treatment of 1-ethylthio-2-propenylthioethene with NaNH2 in liquid ammonia results in formation of Na-1-propenethiolate, which reacts with s-propyl propanethiosulfonate to give propenyl propyl disulfide in good yield.
The chief volatile constituent of onion oil.

General Manufacturing Information

Reported uses: in baked goods--5.0 ppm; in condiments, pickles--20.0 ppm; in meat, meat sauces, Soups--12.75 ppm.
SULFUR-CONTAINING COMPD LISTED ON THE FEMA-GRAS LIST--PROPENYL PROPYL DISULFIDE.
FEMA No. 3227.
The chief volatile constituent of onion oil

Analytic Laboratory Methods

Method: OSHA PV2086; Procedure: Gas chromatography with flame photometric detector; Analyte: allyl propyl disulfide; Matrix: air; Detection Limit: 0.02 ppm.

Storage Conditions

Separated from oxidants.

Dates

Modify: 2023-08-15

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